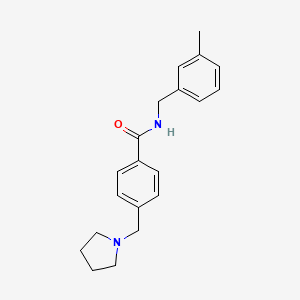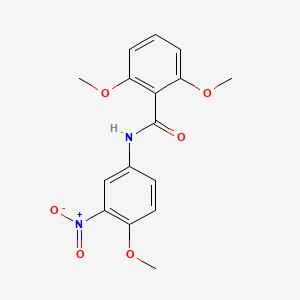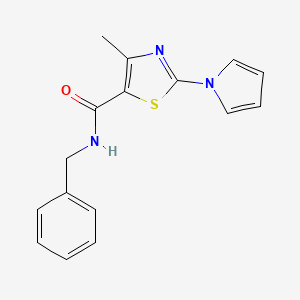
N-allyl-4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine
説明
N-allyl-4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine, also known as ADTA, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. ADTA is a thiazole-based compound that possesses a unique structure, making it an attractive target for drug discovery.
作用機序
The exact mechanism of action of N-allyl-4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in cell signaling pathways. For example, N-allyl-4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, N-allyl-4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine may help to reduce inflammation and associated symptoms.
Biochemical and Physiological Effects
Studies have shown that N-allyl-4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine can have a range of biochemical and physiological effects. For example, N-allyl-4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-allyl-4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine has also been shown to reduce the production of inflammatory mediators and to inhibit the activity of certain enzymes involved in inflammation. In addition, N-allyl-4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine has been shown to possess antifungal and antibacterial activity.
実験室実験の利点と制限
One of the main advantages of N-allyl-4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. In addition, N-allyl-4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine has been shown to exhibit potent activity against a variety of cancer cell lines, making it a useful tool for investigating the mechanisms of cancer cell growth and proliferation.
One limitation of N-allyl-4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine for lab experiments is its potential toxicity. While N-allyl-4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine has been shown to be relatively non-toxic in vitro, further studies are needed to determine its toxicity in vivo. In addition, the mechanism of action of N-allyl-4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine is not fully understood, which could limit its usefulness as a research tool.
将来の方向性
There are several potential future directions for research on N-allyl-4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine. One area of interest is the development of N-allyl-4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine-based drugs for the treatment of cancer and other diseases. Studies have shown that N-allyl-4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine exhibits potent anticancer activity, and further research is needed to determine its potential as a therapeutic agent.
Another potential future direction is the investigation of the mechanism of action of N-allyl-4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine. While studies have suggested that N-allyl-4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine may act by inhibiting the activity of certain enzymes or proteins, further research is needed to determine the exact mechanism of action.
Finally, future research could focus on the optimization of the synthesis method for N-allyl-4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine. While the current method is relatively simple, further optimization could lead to higher yields and purity of the compound, making it more useful for research and drug development.
Conclusion
In conclusion, N-allyl-4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. N-allyl-4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine exhibits potent anticancer, antifungal, and antibacterial activity, as well as anti-inflammatory properties. Further research is needed to determine the exact mechanism of action of N-allyl-4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine and to optimize its synthesis method. Overall, N-allyl-4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine is a promising compound with potential applications in the treatment of cancer and other diseases.
科学的研究の応用
N-allyl-4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the most promising applications of N-allyl-4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine is in the treatment of cancer. Studies have shown that N-allyl-4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine exhibits potent antitumor activity against a variety of cancer cell lines, including lung cancer, breast cancer, and colon cancer. N-allyl-4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for inhibiting tumor growth.
In addition to its anticancer properties, N-allyl-4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine has also been investigated for its potential use in the treatment of other diseases. For example, N-allyl-4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine has been shown to possess antifungal and antibacterial activity, making it a potential candidate for the treatment of infectious diseases. N-allyl-4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine has also been shown to exhibit anti-inflammatory activity, which could make it a useful therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
4-(2,4-dimethylphenyl)-N-prop-2-enyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c1-4-7-15-14-16-13(9-17-14)12-6-5-10(2)8-11(12)3/h4-6,8-9H,1,7H2,2-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLFDUJZGYZRDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NCC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4732864.png)


![2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B4732892.png)
![N-(3-chloro-4-fluorophenyl)-2-[(3,4-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4732906.png)
![4-ethyl-5-methyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4732911.png)

![3-(benzyloxy)-N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4732921.png)
![5-[(cycloheptylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4732931.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4732940.png)
![N-(5-chloro-2-methylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4732950.png)
![N-(4-bromo-2-chlorophenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4732958.png)
![N-[(allylamino)carbonothioyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4732962.png)